2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851596
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1
SMILES:
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

CAS No.:

Cat. No.: VC15851596

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1
Standard InChI Key MMWQYVUUWKXYLN-BHWOMJMDSA-N
Isomeric SMILES CC(C)C(C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central butan-1-one scaffold substituted at position 1 with a pyrrolidin-1-yl group and at position 2 with an amino group. The pyrrolidine ring is further functionalized at the (2S)-position with a [[benzyl(methyl)amino]methyl] moiety. This configuration introduces stereochemical complexity, as evidenced by the (2S) designation, which influences its three-dimensional conformation and intermolecular interactions .

The benzyl(methyl)amino group contributes to the molecule’s amphiphilic character, balancing hydrophobic aromaticity (benzyl) with polar amine functionality. This duality may enhance solubility in both organic and aqueous media, a critical factor for bioavailability in pharmaceutical contexts .

Stereochemical Considerations

The (2S) stereocenter on the pyrrolidine ring dictates the spatial arrangement of the [[benzyl(methyl)amino]methyl] substituent. Computational models of analogous pyrrolidine derivatives, such as (S)-2-amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one, reveal that stereochemistry significantly impacts hydrogen-bonding networks and crystal packing . For instance, intramolecular O–H⋯N hydrogen bonds in related structures stabilize specific conformations, as observed in 2-amino-3-salicylideneaminopyridine (O1⋯N1 distance: 2.649 Å) .

Synthesis and Optimization

Challenges in Purification

The compound’s polar amino and ketone groups necessitate advanced purification techniques. Patent literature on structurally related agonists highlights the utility of recrystallization from ethanol/water mixtures to isolate enantiomerically pure products . Chromatographic methods, particularly reverse-phase HPLC, could resolve stereoisomers, given the molecule’s chiral centers .

Physicochemical Properties

Solubility and Stability

Based on analogs like the bis-(monoethanolamine) salt of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid, the free base form of the target compound may exhibit limited aqueous solubility (<10 µg/mL) . Salt formation (e.g., hydrochloride or monoethanolamine) could enhance solubility, as demonstrated by a 100-fold increase in bioavailability for similar amines .

Spectroscopic Characterization

  • IR Spectroscopy: Expected absorption bands include N–H stretches (3300–3500 cm⁻¹), C=O stretches (1680–1720 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Methyl groups on the butanone (δ 1.0–1.2 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and benzyl aromatic protons (δ 7.2–7.4 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 205–210 ppm), quaternary carbons on the pyrrolidine (δ 55–65 ppm), and aromatic carbons (δ 125–140 ppm) .

Hypothetical Biological Activity

Toxicity Considerations

Primary amine functionalities often confer hepatotoxic or nephrotoxic risks. Structural analogs with tert-butyl groups, such as (E)-2-{[(2-Aminopyridin-3-yl)imino]methyl}-4,6-di-tert-butylphenol, show reduced cytotoxicity due to steric shielding of reactive sites . Incorporating bulky substituents on the benzyl group could mitigate toxicity in the target compound.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to control the (2S) configuration, potentially using chiral auxiliaries or enzymes.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

  • Crystallographic Studies: Resolving the crystal structure to elucidate hydrogen-bonding patterns and confirm stereochemical assignments .

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